molecular formula C17H17NO3 B4817015 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

Cat. No.: B4817015
M. Wt: 283.32 g/mol
InChI Key: ZHYAILTXCARHPD-ISLYRVAYSA-N
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Description

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions, functional group transformations, and oxime formation. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for achieving high yields and purity.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for large-scale production, ensuring consistent quality, and implementing cost-effective processes.

Chemical Reactions Analysis

Types of Reactions

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime can undergo various chemical reactions, including:

    Oxidation: Conversion of oxime to nitro or nitrile derivatives.

    Reduction: Reduction of oxime to amine derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions at different positions on the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce amines.

Scientific Research Applications

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. Detailed studies are required to fully elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4-trimethylpentane
  • 2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-thione
  • Pyrano[2,3-f]chromene-4,8-dione derivatives

Uniqueness

2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime is unique due to its specific structural features and the presence of an oxime group. This distinguishes it from other similar compounds and contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

(NE)-N-(4,5,7-trimethyl-3,10-dioxatetracyclo[7.7.0.02,6.012,16]hexadeca-1(9),2(6),4,7,12(16)-pentaen-11-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-8-7-13-15(16-14(8)9(2)10(3)20-16)11-5-4-6-12(11)17(18-19)21-13/h7,19H,4-6H2,1-3H3/b18-17+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYAILTXCARHPD-ISLYRVAYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C(CCC3)C(=NO)O2)C4=C1C(=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C3=C(CCC3)/C(=N\O)/O2)C4=C1C(=C(O4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 2
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 3
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 4
Reactant of Route 4
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 5
Reactant of Route 5
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime
Reactant of Route 6
Reactant of Route 6
2,3,4-trimethyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one oxime

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